2,6-Dichloro-5-fluoro-N-(thien-2-ylmethyl)nicotinamide
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Overview
Description
2,6-Dichloro-5-fluoro-N-(thien-2-ylmethyl)nicotinamide is a synthetic organic compound with the molecular formula C11H7Cl2FN2OS It is characterized by the presence of dichloro, fluoro, and thienylmethyl groups attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoro-N-(thien-2-ylmethyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichloro-5-fluoronicotinic acid.
Thienylmethylation: The thienylmethyl group is introduced through a nucleophilic substitution reaction using thien-2-ylmethanol.
Amidation: The final step involves the conversion of the carboxylic acid group to the nicotinamide via an amidation reaction using ammonia or an amine source.
The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-fluoro-N-(thien-2-ylmethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
2,6-Dichloro-5-fluoro-N-(thien-2-ylmethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-fluoro-N-(thien-2-ylmethyl)nicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of specific metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5-fluoro-N-(phenylmethyl)nicotinamide
- 2,6-Dichloro-5-fluoro-N-(benzyl)nicotinamide
- 2,6-Dichloro-5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide
Uniqueness
2,6-Dichloro-5-fluoro-N-(thien-2-ylmethyl)nicotinamide is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2OS/c12-9-7(4-8(14)10(13)16-9)11(17)15-5-6-2-1-3-18-6/h1-4H,5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKSDLXPIZNQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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